molecular formula C16H16F3NO B5827783 1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine

1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine

Cat. No.: B5827783
M. Wt: 295.30 g/mol
InChI Key: VPAXCASHTZURJC-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine is a compound that features both methoxy and trifluoromethyl functional groups. These groups are known for their significant impact on the chemical properties and reactivity of the molecule. The presence of the trifluoromethyl group, in particular, is notable for its influence on the compound’s stability and biological activity.

Mechanism of Action

Target of Action

It’s known that the compound is an organic intermediate , which suggests it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As an organic intermediate, it likely interacts with its targets through chemical reactions, potentially altering their structure or function .

Biochemical Pathways

It has been reported that it can be used in the synthesis of certain compounds , suggesting it may play a role in various biochemical pathways depending on the context.

Pharmacokinetics

As an organic intermediate, its bioavailability would likely depend on the specific conditions of its use, including factors such as dosage, route of administration, and the presence of other compounds .

Result of Action

As an organic intermediate, its effects would likely depend on the specific context of its use .

Action Environment

The action, efficacy, and stability of (4-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or substances .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It could include toxicity information, recommended personal protective equipment, first aid measures, and more .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis could be improved .

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in modulating biological pathways involved in disease.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine can be compared with other compounds that feature similar functional groups, such as:

    1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine: This compound has a similar structure but with an ethyl group instead of a methylene group, which can affect its reactivity and biological activity.

    1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamine: The presence of a propyl group can further influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-21-15-7-5-12(6-8-15)10-20-11-13-3-2-4-14(9-13)16(17,18)19/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAXCASHTZURJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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